Acifran
Übersicht
Beschreibung
Acifran is a well-known agonist of G-protein-coupled receptor protein, namely GPR109A . It is primarily used in the treatment of dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects .
Chemical Reactions Analysis
Acifran is known to interact with GPR proteins (GPR109A and GPR109B). Computational studies using docking and molecular dynamics simulation revealed that Acifran binds distinctly to both GPR109A and GPR109B, but with lower affinity to the latter .
Wissenschaftliche Forschungsanwendungen
Dyslipidemia Treatment
Acifran is known for its application in treating dyslipidemia, which is an abnormal amount of lipids in the blood. It acts as an agonist of G-protein-coupled receptor proteins, particularly GPR109A, and is favored due to its lower vascular and metabolic side effects .
Myocardial Infarction Management
It is also used in managing myocardial infarctions, commonly known as heart attacks. Acifran’s interaction with GPR proteins plays a role in its effectiveness in this application .
Atherosclerosis Management
Another significant application of Acifran is in the management of atherosclerosis, a condition characterized by the thickening or hardening of the arteries due to the buildup of plaque. Its molecular interactions help reduce this risk .
Inflammatory Disorders
Acifran has been indicated to be involved in various inflammatory disorders. Its molecular structure allows it to interact with receptors that play a role in inflammation processes .
Dyslipidemia and Atherosclerosis Research
In scientific studies, Acifran is commonly used to treat dyslipidemia and atherosclerosis. It has been a subject of research due to its clinical applications in these fields .
GPR Protein Interaction Studies
Experimental and computational studies are being conducted to understand better the interaction sites of Acifran with GPR proteins (GPR109A and GPR109B), which are crucial for its therapeutic effects .
Safety and Hazards
Wirkmechanismus
Target of Action
Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Mode of Action
Acifran interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of Acifran to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .
Biochemical Pathways
The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .
Pharmacokinetics
Detailed pharmacokinetic studies on Acifran are limited. It is known that acifran exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of Acifran’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .
Action Environment
These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of Acifran could also be influenced by the environment .
Eigenschaften
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acifran | |
CAS RN |
72420-38-3, 77103-91-4, 77103-92-5 | |
Record name | Acifran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acifran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acifran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACIFRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACIFRAN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.